FMoc-cis-3-aminocyclohexane-1-carboxylic acid
Overview
Description
FMoc-cis-3-aminocyclohexane-1-carboxylic acid is a derivative of cyclohexane, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in conjunction with enzymes like proteases and peptidases, which facilitate the cleavage of peptide bonds . The Fmoc group is introduced to the amine group of the compound, protecting it during the synthesis process and ensuring that the desired peptide sequence is achieved without unwanted side reactions .
Cellular Effects
The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid on cellular processes are primarily observed during peptide synthesis. This compound influences cell function by facilitating the creation of specific peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amine group of the compound, preventing unwanted reactions. During the deprotection step, the Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring that the peptide chain remains intact . This mechanism allows for the precise synthesis of peptides with the desired sequence and structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, with minimal degradation observed over extended periods . It is essential to store the compound in a dry, cool environment to ensure its stability .
Dosage Effects in Animal Models
The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage for each specific application to avoid any harmful effects .
Metabolic Pathways
Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . These interactions are essential for the synthesis of peptides with the desired sequence and structure .
Transport and Distribution
Within cells and tissues, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis . The localization and accumulation of the compound within specific cellular compartments are crucial for its efficacy in peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is primarily within the cytoplasm, where it participates in peptide synthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the right place and time for efficient peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-cis-3-aminocyclohexane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-aminocyclohexane-1-carboxylic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
FMoc-cis-3-aminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like N,N-dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry
FMoc-cis-3-aminocyclohexane-1-carboxylic acid is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for SPPS .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can be used to study protein-protein interactions and enzyme activities .
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the development of biomaterials and nanomaterials .
Mechanism of Action
The mechanism of action of FMoc-cis-3-aminocyclohexane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-phenylalanine
- Fmoc-tryptophan
- Fmoc-tyrosine
Uniqueness
FMoc-cis-3-aminocyclohexane-1-carboxylic acid is unique due to its cyclohexane backbone, which imparts rigidity and conformational stability to the peptides synthesized using this compound. This structural feature can influence the biological activity and stability of the resulting peptides .
Properties
IUPAC Name |
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917099-03-7 | |
Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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